3-Bromomethyl-1-methylazetidine

描述

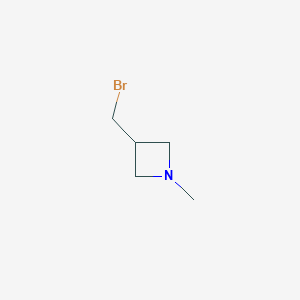

Structure

3D Structure

属性

IUPAC Name |

3-(bromomethyl)-1-methylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN/c1-7-3-5(2-6)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFFARALSJOCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromomethyl 1 Methylazetidine and Its Functionalized Congeners

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the azetidine (B1206935) ring from acyclic precursors. Several methodologies have been developed to achieve this, each with its own advantages and mechanistic pathways.

Reductive Cyclization Methodologies, including from α,β-dibromoaldimines

Reductive cyclization represents another important strategy for the de novo synthesis of azetidines. This method often involves the intramolecular cyclization of a suitably functionalized precursor. One specific example is the reductive cyclization of α,β-dibromoaldimines. scispace.com

The treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with a reducing agent like sodium borohydride (B1222165) can lead to the formation of aziridines, which can then rearrange to azetidines as described in the previous section. researchgate.netacs.org The initial step is a reductive 3-exo-tet cyclization to form the aziridine (B145994) ring. researchgate.net

More broadly, reductive cyclization cascades have been employed for the synthesis of complex heterocyclic systems. For instance, a one-pot, two-stage process involving a nitro-Michael addition followed by a metal-catalyzed reductive cyclization has been developed for the synthesis of spiro[oxindole-3,3′-pyrrolidines]. researchgate.netresearchgate.net While not directly producing 3-bromomethyl-1-methylazetidine, this methodology demonstrates the power of reductive cyclization in constructing nitrogen-containing rings.

Directed Bromination Strategies for Azetidine Scaffolds

The direct and regioselective bromination of pre-existing azetidine scaffolds is a challenging but potentially efficient route to 3-bromomethylazetidine derivatives. The inherent reactivity of the azetidine ring can make such transformations difficult. rsc.org

While specific examples of the directed bromination of a 1-methylazetidine scaffold to yield this compound are not extensively detailed in the provided search results, general strategies for the regioselective bromination of heterocyclic compounds exist. For instance, a method for the C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) and tetra-n-butylammonium bromide has been reported. nih.gov This suggests that with the appropriate directing groups and reagents, selective bromination of an azetidine ring might be achievable.

The ortho-directing ability of the azetidine ring has been harnessed for the regioselective functionalization of arenes attached to the azetidine. lookchem.com This indicates that the azetidine nitrogen can influence the reactivity of adjacent groups, a principle that could potentially be applied to direct a bromination reaction.

It is important to note that the bromination of ketones can be directed to the less substituted carbon, a strategy that could be adapted for azetidine derivatives if a suitable precursor is available. orgsyn.org

Synthesis via Imines and Subsequent Transformations

The use of imines as precursors is a versatile approach for the synthesis of various nitrogen-containing heterocycles, including azetidines. scispace.com One of the most direct methods is the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgnih.gov This reaction can be a highly efficient way to construct the azetidine ring, although it has faced challenges. rsc.orgnih.gov

Imines can also be used to generate aziridines, which can then undergo ring expansion to form azetidines. scispace.com For example, the reaction of imines with diazo compounds can yield aziridines. scispace.com Furthermore, azetidin-2-imines can be synthesized from tertiary amides via azetidin-2-iminium salts. rsc.org

Multistep syntheses starting from imines are also common. uva.nlyoutube.com For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, which are imines, can be converted to azetidines through a sequence of reduction and rearrangement. researchgate.netacs.org

| Imine Type | Reaction | Product | Reference |

| General Imines | Aza Paternò–Büchi Reaction with Alkenes | Functionalized Azetidines | rsc.orgnih.gov |

| General Imines | Reaction with Diazo Compounds | Aziridines (Azetidine Precursors) | scispace.com |

| N-Alkylidene-(2,3-dibromo-2-methylpropyl)amines | Reductive Cyclization/Rearrangement | 3-Methoxy-3-methylazetidines | researchgate.netacs.org |

Table 2: Azetidine Synthesis from Imines

Reactivity and Mechanistic Studies of 3 Bromomethyl 1 Methylazetidine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The primary mode of reactivity for 3-Bromomethyl-1-methylazetidine involves the displacement of the bromide ion by a variety of nucleophiles. These reactions are fundamental to the functionalization of the azetidine (B1206935) scaffold, allowing for the introduction of diverse chemical entities.

Reactions with Oxygen-Centered Nucleophiles (e.g., Alkoxide, Phenoxide, Acetate (B1210297), Hydroxide)

The reaction of this compound and its analogs with oxygen-centered nucleophiles provides a direct route to the corresponding ethers and esters. For instance, in the context of aziridine-to-azetidine rearrangements, the intramolecular cyclization of a related 2-bromomethyl-2-methylaziridine in methanol (B129727) leads to the formation of a 3-methoxy-3-methylazetidine. researchgate.netresearchgate.net This transformation proceeds via a bicyclic aziridinium (B1262131) intermediate which is then attacked by the methanol solvent, acting as an oxygen nucleophile. nih.gov

While specific data for this compound is limited in readily available literature, the reactivity of similar 3-bromo-substituted azetidines demonstrates the feasibility of these substitutions. For example, De Kimpe and co-workers have shown that 2-bromomethyl-2-methylaziridines react with various nucleophiles, including acetate and phenoxide, to yield the corresponding substituted azetidines. nih.gov These reactions highlight the synthetic potential of the bromomethyl group for introducing oxygen-containing functionalities.

The general scheme for these reactions can be represented as follows:

| Nucleophile | Product Type |

| Alkoxide (RO⁻) | Ether |

| Phenoxide (PhO⁻) | Phenyl Ether |

| Acetate (AcO⁻) | Ester |

| Hydroxide (B78521) (OH⁻) | Alcohol |

Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Cyanide)

Nitrogen-centered nucleophiles readily displace the bromide in this compound analogs to form new carbon-nitrogen bonds. The reaction with amines provides access to 3-(aminomethyl)-1-methylazetidines, which are valuable scaffolds in medicinal chemistry. Similarly, the reaction with cyanide introduces a nitrile group, a versatile functional group that can be further elaborated. nih.gov

De Kimpe and co-workers have demonstrated that 2-bromomethyl-2-methylaziridines can be converted to the corresponding 3-cyano and 3-azido azetidines by reaction with potassium cyanide and sodium azide (B81097), respectively. nih.gov These transformations underscore the utility of the bromomethyl group as a handle for introducing nitrogen-containing moieties. A one-pot procedure combining the nucleophilic substitution of benzylic bromides with sodium azide followed by a copper-catalyzed cycloaddition highlights the synthetic efficiency of such reactions. nih.gov

| Nucleophile | Product Type |

| Amines (RNH₂, R₂NH) | Substituted Amines |

| Cyanide (CN⁻) | Nitrile |

| Azide (N₃⁻) | Azide |

Reactions with Carbon-Centered Nucleophiles

While less commonly documented for this compound itself, the reaction with carbon-centered nucleophiles such as Grignard reagents or organolithium compounds would be expected to form a new carbon-carbon bond, leading to chain extension at the 3-position. The reaction of Grignard reagents with alkyl halides is a well-established method for C-C bond formation. wikipedia.org However, the high basicity of many organometallic reagents could potentially lead to competing elimination reactions.

In a related context, the exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors involved the reaction of a 3-substituted azetidine with a Grignard reagent, demonstrating the utility of such reactions in generating libraries of pharmacologically active compounds. nih.gov Further research is needed to fully explore the scope and limitations of the reactions of this compound with a diverse range of carbon nucleophiles.

Intramolecular Rearrangements and Ring Transformations

Beyond simple substitution reactions, this compound and related compounds can undergo fascinating intramolecular rearrangements, leading to the formation of different heterocyclic systems. These transformations are often driven by the release of ring strain and are mechanistically intriguing.

Aziridine (B145994) to Azetidine Rearrangements and Their Driving Forces

The synthesis of azetidines can be achieved through the rearrangement of precursor aziridines. A notable example is the conversion of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines to 3-methoxy-3-methylazetidines upon treatment with sodium borohydride (B1222165) in refluxing methanol. researchgate.netresearchgate.net This reaction proceeds through an intermediate 2-bromomethyl-2-methylaziridine, which then undergoes a ring expansion to the more stable azetidine ring. researchgate.netresearchgate.net

The primary driving force for this rearrangement is the thermodynamic stability of the four-membered azetidine ring compared to the highly strained three-membered aziridine ring. researchgate.net The reaction is often under thermodynamic control, meaning that the product distribution is governed by the relative stability of the products. libretexts.orgresearchgate.net At lower temperatures, the kinetically favored aziridine may be isolated, while at higher temperatures, the equilibrium shifts towards the more stable azetidine. researchgate.net The presence of substituents can also influence the reaction pathway and the stability of the intermediates and products. acs.org

Formation and Reactivity of Bicyclic Aziridinium Intermediates

A key mechanistic feature of the aziridine-to-azetidine rearrangement is the formation of a transient bicyclic aziridinium ion. nih.govrsc.orguzh.ch In the case of a 2-bromomethylaziridine, the nitrogen atom can act as an internal nucleophile, displacing the bromide to form a highly strained 1-azoniabicyclo[1.1.0]butane system. nih.govacs.org While these bicyclic intermediates are generally too reactive to be isolated, their existence is supported by computational studies and trapping experiments. researchgate.net

The formation and stability of these bicyclic aziridinium ions are influenced by factors such as the substituents on the ring and the solvent. nih.gov Once formed, the strained bicyclic system is susceptible to nucleophilic attack. The regioselectivity of the ring-opening depends on the nature of the nucleophile and the substitution pattern of the bicyclic intermediate. nih.govrsc.orguzh.ch Attack at a bridgehead carbon can lead to the formation of a six-membered ring, while attack at the other carbon of the original aziridine ring results in the formation of the four-membered azetidine ring. acs.orgnih.gov This reactivity provides a powerful tool for the synthesis of a variety of nitrogen-containing heterocycles. nih.govrsc.orguzh.ch

Elimination Reactions: Dehydrobromination Pathways to Azetidine Olefins

Elimination reactions, specifically dehydrobromination, of this compound are expected to yield azetidine-containing olefins. This process involves the removal of a hydrogen atom and the bromine atom from adjacent carbon atoms, leading to the formation of a double bond. The regioselectivity of this reaction is a key aspect to consider, as different constitutional isomers can be formed depending on which β-hydrogen is abstracted.

For this compound, there are two potential β-hydrogens that can be eliminated along with the bromine atom: those on the adjacent ring carbon and those on the methyl group attached to the nitrogen. However, the most common dehydrobromination reactions involve the removal of a proton from a carbon atom adjacent to the carbon bearing the leaving group (the bromomethyl group). In this case, this would involve the C3 ring carbon.

The stability of the resulting alkene is a primary factor governing the regioselectivity of E2 elimination reactions, often favoring the more substituted, and thus more stable, alkene (Zaitsev's rule). khanacademy.org However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product) due to kinetic control. khanacademy.org In the case of this compound, elimination would likely lead to the formation of 3-methylene-1-methylazetidine. The potential for geometric isomerism (cis/trans) also exists if the resulting double bond is appropriately substituted. doubtnut.comdoubtnut.com

The reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the outcome of the elimination reaction. Strong, non-nucleophilic bases are typically employed to favor elimination over substitution.

Table 1: Potential Dehydrobromination Products of this compound

| Starting Material | Potential Product | Type of Elimination |

| This compound | 3-Methylene-1-methylazetidine | Hofmann-type |

| This compound | 1-Methyl-3-methylideneazetidin-1-ium bromide | Intramolecular quaternization/elimination |

Computational and Theoretical Investigations of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into reaction pathways, transition states, and the factors that control selectivity. nih.govnih.gov

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and reactivity of molecules. nih.govnih.gov For the reactions of this compound, DFT calculations can be employed to model the potential energy surfaces of various reaction pathways, including substitution and elimination reactions. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, the feasibility of different mechanistic routes can be assessed. nih.gov

For instance, DFT studies on similar strained ring systems, like aziridines, have been used to investigate the mechanisms of ring-opening reactions, providing detailed information about the role of catalysts and the stereochemical outcome. nih.gov Similar studies on azetidines have helped in understanding their configurational stability and the dynamics of nitrogen inversion. nih.gov The choice of functional and basis set is critical for obtaining accurate results, and it is common to benchmark different computational levels against experimental data where available. nih.gov

Table 2: Common DFT Functionals and Basis Sets for Reactivity Studies

| Functional | Basis Set | Common Application |

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations |

| M06-2X | def2-TZVP | Calculation of reaction barriers and non-covalent interactions |

| ωB97X-D | cc-pVTZ | Long-range corrected functional, good for charge transfer |

A key aspect of computational mechanistic studies is the location and characterization of transition states. chemrxiv.org A transition state represents the highest energy point along a reaction coordinate and its structure provides crucial information about the mechanism. By analyzing the geometry of the transition state, chemists can understand the bonding changes that occur during the reaction.

For the dehydrobromination of this compound, DFT calculations would be used to locate the transition state for the E2 elimination pathway. The energetic profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed from these calculations. The height of the energy barrier (the activation energy) determines the rate of the reaction. Comparing the activation energies for different pathways allows for the prediction of the major product. nih.gov For example, computational studies on the ring-opening of azetidinium ions have utilized DFT to understand the parameters governing regioselectivity by analyzing the associated transition states. nih.gov

Computational methods are particularly valuable for explaining and predicting the regioselectivity and stereoselectivity of chemical reactions. chemrxiv.orgmagtech.com.cn In the case of this compound, different products can arise from reactions at different positions of the molecule.

DFT calculations can be used to determine the relative energies of the transition states leading to the different possible products. The pathway with the lower activation energy will be the kinetically favored one. nih.gov For instance, in nucleophilic ring-opening reactions of unsymmetrical azetidines, electronic and steric effects play a crucial role in determining which C-N bond is cleaved, and these effects can be quantified through computational analysis. magtech.com.cn Similarly, the stereochemical outcome of a reaction, such as the formation of a particular enantiomer or diastereomer, can be rationalized by examining the steric and electronic interactions in the transition states leading to the different stereoisomers. chemrxiv.orgacs.org

Role of 3 Bromomethyl 1 Methylazetidine As a Versatile Synthetic Building Block

Construction of Diverse Functionalized Azetidine (B1206935) Derivatives

The reactivity of 3-bromomethyl-1-methylazetidine allows for its conversion into a multitude of substituted azetidines through various synthetic transformations. These derivatives are of significant interest in medicinal chemistry and materials science.

Preparation of 3-Alkoxy-, 3-Aryloxy-, and 3-Hydroxyazetidines

The synthesis of 3-alkoxy and 3-aryloxy-1-methylazetidines is typically achieved through Williamson ether synthesis. This involves the reaction of this compound with a corresponding alkoxide or phenoxide. The nucleophilic alkoxide or phenoxide displaces the bromide ion to form the desired ether.

For the preparation of 3-hydroxy-1-methylazetidine, a common route involves the hydrolysis of the bromide. This can be accomplished by treating this compound with a hydroxide (B78521) source in an aqueous medium. An alternative approach involves the conversion of the bromomethyl group to a more easily hydrolyzed functional group, such as an acetate (B1210297) ester, followed by saponification.

| Reactant | Reagent | Product |

| This compound | Sodium Alkoxide | 3-Alkoxymethyl-1-methylazetidine |

| This compound | Sodium Phenoxide | 3-Aryloxymethyl-1-methylazetidine |

| This compound | Aqueous Hydroxide | (1-Methylazetidin-3-yl)methanol (B3040035) |

Synthesis of 3-Cyano- and 3-Carboxyazetidines

The introduction of a cyano group at the 3-position of the azetidine ring is a key step towards the synthesis of carboxylic acid derivatives. 3-Cyano-1-methylazetidine can be prepared by the reaction of this compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent.

The resulting 3-cyano-1-methylazetidine can then be hydrolyzed to afford 1-methylazetidine-3-carboxylic acid. nih.gov This hydrolysis is typically carried out under acidic or basic conditions. For instance, heating N-benzyl-3-cyanoazetidine with barium hydroxide, followed by treatment with carbon dioxide, yields the corresponding N-benzyl-3-carboxylic acid, which can then be deprotected. google.com

| Reactant | Reagent | Product |

| This compound | Sodium Cyanide | 3-Cyanomethyl-1-methylazetidine |

| 3-Cyanomethyl-1-methylazetidine | Acid or Base | 1-Methylazetidine-3-acetic acid |

Formation of 3-(Aminomethyl)- and 3-(Hydroxymethyl)azetidines

The synthesis of 3-(aminomethyl)-1-methylazetidine can be achieved through various methods. A common approach involves the reaction of this compound with ammonia (B1221849) or a primary amine. Alternatively, a Gabriel synthesis approach can be employed, where the bromide is displaced by phthalimide, followed by hydrazinolysis to release the primary amine.

The formation of (1-methylazetidin-3-yl)methanol is readily accomplished by the hydrolysis of this compound, as mentioned previously. nih.gov This reaction is typically performed using a base such as sodium hydroxide in a suitable solvent.

| Reactant | Reagent | Product |

| This compound | Ammonia | 3-(Aminomethyl)-1-methylazetidine |

| This compound | Sodium Hydroxide | (1-Methylazetidin-3-yl)methanol |

Generation of 3-Alkylideneazetidines

The synthesis of 3-alkylideneazetidines from this compound typically involves a two-step process. First, the bromomethyl group is converted into a phosphonium (B103445) salt by reaction with triphenylphosphine. This phosphonium salt is then treated with a strong base, such as an organolithium reagent or sodium hydride, to generate the corresponding ylide. The ylide can then undergo a Wittig reaction with an aldehyde or ketone to afford the desired 3-alkylideneazetidine. An alternative approach to similar structures involves the Horner-Wadsworth-Emmons reaction starting from an azetidin-3-one. mdpi.com

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | This compound, Triphenylphosphine | - | (1-Methylazetidin-3-ylmethyl)triphenylphosphonium bromide |

| 2 | (1-Methylazetidin-3-ylmethyl)triphenylphosphonium bromide, Aldehyde/Ketone | Strong Base | 3-Alkylidene-1-methylazetidine |

Applications in the Synthesis of Peptide Analogues and Amino Acid Surrogates

Azetidine-containing amino acids are valuable building blocks in the design of peptide analogues and peptidomimetics. nih.gov The constrained four-membered ring of azetidine can induce specific conformations in peptide chains, influencing their biological activity and metabolic stability. This compound serves as a key precursor for the synthesis of various azetidine-based amino acid surrogates.

For example, functionalized azetidine-2-carboxylic acids can be synthesized and incorporated into peptide chains. acs.org The introduction of an azetidine moiety can act as a proline surrogate, altering the backbone geometry and potentially enhancing binding affinity to biological targets. nih.gov The synthesis of these surrogates often involves the manipulation of functional groups introduced via the reactivity of a bromomethyl precursor.

Integration into Complex Molecular Architectures and Heterocyclic Systems

The reactivity of this compound makes it a valuable starting material for the construction of more complex molecular architectures, including spirocyclic and fused heterocyclic systems. nih.gov These structures are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved pharmacological properties. mdpi.com

Spirocyclic compounds containing an azetidine ring can be synthesized through various strategies. nih.gov One approach involves the use of this compound as a building block in multi-component reactions or cycloaddition reactions. researchgate.net For instance, the azetidine ring can be incorporated into a spirocyclic framework through intramolecular cyclization or by acting as a component in a 1,3-dipolar cycloaddition. researchgate.netchemrxiv.org The synthesis of spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s has been reported, showcasing the utility of azetidine precursors in creating complex heterocyclic systems with potential antimycobacterial activity. mdpi.com

Analytical and Computational Approaches to Characterizing Reactivity and Mechanisms

Advanced Spectroscopic Methods for Elucidating Reaction Intermediates and Products in Mechanistic Studies

Advanced spectroscopic techniques are indispensable for the structural characterization of starting materials, intermediates, and products in the reactions of 3-Bromomethyl-1-methylazetidine. Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are primary tools in this regard, offering detailed information about molecular structure and connectivity.

In the study of azetidine (B1206935) derivatives, NMR spectroscopy is crucial for determining the constitution and stereochemistry of products. For instance, in the synthesis of 3-methoxy-3-methylazetidines, which are structurally related to this compound, ¹H and ¹³C NMR data were essential for characterizing the final products and distinguishing them from potential isomers like 2-(bromomethyl)aziridines. acs.org The chemical shifts and coupling constants of the protons on the azetidine ring provide information about their relative positions and the conformation of the four-membered ring.

Mass spectrometry provides valuable information on the molecular weight and fragmentation patterns of compounds, which aids in the identification of reaction products and intermediates. In the context of this compound, the formation of azetidinium ions through quaternization or other reactions can be monitored and confirmed by detecting the corresponding molecular ions. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of newly synthesized compounds.

The following table presents typical ¹H and ¹³C NMR chemical shift ranges for protons and carbons in substituted azetidine rings, based on data from related structures. acs.org These values can be used as a reference for the characterization of this compound and its derivatives.

| Atom | Typical Chemical Shift (ppm) |

| H2/H4 (axial) | 2.8 - 3.5 |

| H2/H4 (equatorial) | 3.5 - 4.2 |

| H3 | 2.5 - 3.5 |

| CH₂-Br | 3.4 - 3.8 |

| N-CH₃ | 2.2 - 2.8 |

| C2/C4 | 50 - 60 |

| C3 | 30 - 45 |

| C-Br | 30 - 40 |

| N-CH₃ | 40 - 45 |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Structural Confirmation in Complex Synthesis and Reactivity Pathways

In the structure of [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol, the azetidine four-membered ring is nearly planar. organic-chemistry.org This planarity is a common feature in many azetidine derivatives and influences their reactivity. The substituents on the ring adopt specific orientations to minimize steric strain. This structural information is crucial for understanding the steric hindrance around the reactive centers, such as the bromomethyl group, and for predicting the stereochemical outcome of reactions.

The quaternization of the nitrogen atom in this compound with an alkyl halide would lead to the formation of a 1,1-dialkyl-3-(bromomethyl)azetidinium salt. The crystal structures of such azetidinium salts are of great interest as they provide a model for the transition states of certain reactions and help in understanding the factors that govern ring-opening reactions. organic-chemistry.org Studies on the crystal structures of various azetidinium salts have shown that the geometry around the nitrogen atom is tetrahedral, and the ring often maintains a puckered conformation.

The table below summarizes key crystallographic parameters for [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol, which serves as a valuable reference for the structural analysis of related azetidine compounds. organic-chemistry.org

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.6290 (9) |

| b (Å) | 12.4888 (17) |

| c (Å) | 18.166 (2) |

| α (°) | 109.922 (12) |

| β (°) | 95.811 (12) |

| γ (°) | 90.199 (12) |

| Volume (ų) | 1405.5 (3) |

| Z | 4 |

This is an interactive data table. You can sort and filter the data as needed.

In Situ Reaction Monitoring Techniques for Kinetic Analysis of Transformation Pathways

In situ reaction monitoring techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for studying the kinetics of chemical reactions in real-time. youtube.comirdg.org These methods allow for the continuous measurement of reactant and product concentrations without the need for sampling, providing a detailed picture of the reaction progress.

For a compound like this compound, in-situ FTIR or Raman spectroscopy could be employed to study the kinetics of various transformations. For example, the nucleophilic substitution of the bromide by another group could be monitored by observing the disappearance of the C-Br vibrational band and the appearance of new bands corresponding to the product. Similarly, reactions involving the azetidine ring, such as quaternization or ring-opening, would lead to characteristic changes in the vibrational spectrum that can be tracked over time.

A study on the ring-opening of aziridinium (B1262131) and azetidinium ions revealed that the four-membered azetidinium ring is significantly less reactive than the three-membered aziridinium ring. researchgate.net This difference in reactivity, which was quantified by measuring reaction rates, highlights the importance of kinetic studies in understanding the behavior of these strained heterocyclic systems. In-situ monitoring techniques would be ideal for performing such kinetic measurements for reactions of this compound.

The data from in-situ monitoring can be used to determine reaction rate constants, activation energies, and to elucidate the reaction mechanism. For instance, the observation of a transient intermediate species in the spectrum can provide direct evidence for a multi-step reaction pathway.

The following table outlines the potential applications of in-situ spectroscopy for studying the reactivity of this compound and the type of information that can be obtained.

| Reaction Type | Spectroscopic Signature to Monitor | Kinetic Information Obtainable |

| Nucleophilic Substitution at CH₂-Br | Disappearance of C-Br stretch, appearance of new functional group bands. | Rate constant, reaction order, activation energy. |

| N-Quaternization | Shift in C-N and C-H vibrational modes of the ring and N-methyl group. | Rate of quaternization, effect of substituent on reactivity. |

| Ring-Opening of Azetidinium Salt | Disappearance of ring vibrational modes, appearance of bands from the ring-opened product. | Rate of ring-opening, regioselectivity of nucleophilic attack. |

This is an interactive data table. You can sort and filter the data as needed.

常见问题

Q. What are the recommended safety protocols for handling 3-Bromomethyl-1-methylazetidine in laboratory settings?

- Methodological Answer : Due to the reactivity of the bromomethyl group and potential toxicity, researchers must:

- Use impervious gloves , safety glasses , and protective clothing to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors or dust .

- In case of exposure, immediately flush eyes with water for 10–15 minutes and wash skin with soap/water for 15 minutes . Contaminated clothing should be removed and washed before reuse .

- Store separately from incompatible reagents (e.g., oxidizers) and dispose of waste via certified chemical disposal services to prevent environmental contamination .

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography is the gold standard. Use programs like SHELXL for refinement of crystallographic data, leveraging its robustness for small-molecule structures .

- Complement with NMR spectroscopy : The bromomethyl group’s protons appear as distinct signals in H NMR (δ ~3.5–4.0 ppm), while C NMR will show a characteristic C-Br peak near 30–35 ppm.

- High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H] ion).

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Nucleophilic bromination : React 1-methylazetidine-3-methanol with HBr or PBr under anhydrous conditions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

- Purification : Distillation under reduced pressure or column chromatography (neutral alumina) to isolate the product.

- Yield optimization : Control temperature (0–5°C for exothermic bromination) and stoichiometry (1:1.2 molar ratio of alcohol to PBr) to minimize byproducts like dialkylation .

Advanced Questions

Q. How does the reactivity of this compound vary under nucleophilic vs. radical conditions?

- Methodological Answer :

- Nucleophilic substitution (S2) : The bromomethyl group undergoes substitution with amines/thiols in polar aprotic solvents (e.g., DMF, 60°C). Steric hindrance from the azetidine ring may reduce reaction rates compared to linear analogs.

- Radical reactions : Use AIBN as an initiator with tributyltin hydride for dehydrohalogenation or C–C bond formation. Monitor via EPR spectroscopy to confirm radical intermediates .

- Contradictions : Conflicting reports on regioselectivity in cross-coupling reactions suggest solvent polarity and catalyst choice (e.g., Pd vs. Cu) critically influence outcomes .

Q. What computational methods can predict the stability and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–Br bond to assess susceptibility to homolytic cleavage. B3LYP/6-31G* is a standard method .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to predict aggregation or hydrolysis pathways.

- Contradiction resolution : Discrepancies between experimental and computed activation energies may arise from solvent models; refine using implicit/explicit solvent combinations .

Q. How can researchers address contradictory data in the synthesis or characterization of this compound derivatives?

- Methodological Answer :

- Systematic replication : Vary reaction parameters (temperature, catalyst loading) while maintaining strict anhydrous conditions to identify overlooked variables .

- Advanced spectroscopy : Use B NMR to detect trace boron impurities from catalysts, or LC-MS to identify side products from incomplete purification.

- Cross-validation : Compare crystallographic data (SHELXL-refined) with computational models to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。